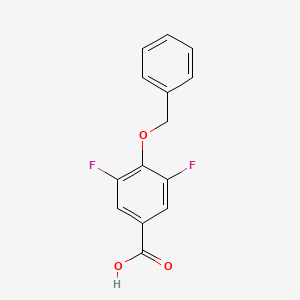
4-(benzyloxy)-3,5-difluorobenzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported . Other methods include the Suzuki–Miyaura coupling and the use of benzylic protection .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . This reaction is widely used in carbon–carbon bond-forming reactions . Benzylic positions are also known to be reactive, undergoing free radical reactions .Scientific Research Applications
Structural Opportunities and Synthesis
- 4-(Benzyloxy)-3,5-difluorobenzoic acid's structural flexibility and potential applications in synthesis are highlighted by its derivation from 1,3-difluorobenzene through selective conversions into various benzoic acids, showcasing the adaptability of difluorobenzoic acid derivatives in organic synthesis (Schlosser & Heiss, 2003).
Evaluation as Tracers in Soils
- The transport properties of various difluorobenzoate derivatives, including 3,5-difluorobenzoate, were studied in soil environments, indicating the potential of these compounds as tracers for studying water movement in porous media (Jaynes, 1994).
Total Synthesis of Resveratrol
- The total synthesis of Resveratrol, a compound with significant health benefits, involved the use of 3,5-dihydroxy benzoic acid, showing the importance of similar structures in complex organic syntheses (Wei Yun-yang, 2008).
Liquid-Crystalline Complexes and Polymers
- A study on the creation of liquid-crystalline complexes using a benzoic acid derivative similar to 4-(benzyloxy)-3,5-difluorobenzoic acid demonstrates its potential in the development of novel materials with unique properties (Kishikawa, Hirai & Kohmoto, 2008).
In Vitro Antioxidant Activity
- The in vitro antioxidant activities of certain benzoic acid derivatives have been investigated, underscoring the potential health-related applications of compounds structurally related to 4-(benzyloxy)-3,5-difluorobenzoic acid (Yüksek et al., 2015).
Supramolecular Dendrimers
- The use of 3,4,5-trihydroxybenzoate in the synthesis of self-assembling monodendrons, leading to the formation of cylindrical and spherical supramolecular dendrimers, hints at the potential application of similar benzoic acid derivatives in nanotechnology (Percec et al., 1998).
Development of Cholinesterase Inhibitors
- Novel compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized for potential application as acetyl- and butyrylcholinesterase inhibitors, indicating the medical relevance of benzoic acid derivatives (Kos et al., 2021).
properties
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRLDNFWXYDSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-3,5-difluorobenzoic Acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

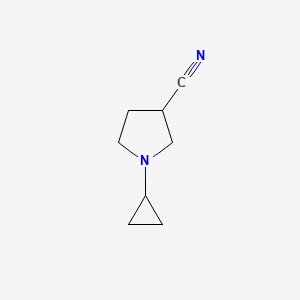
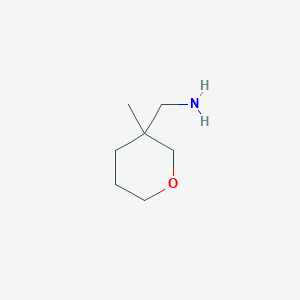
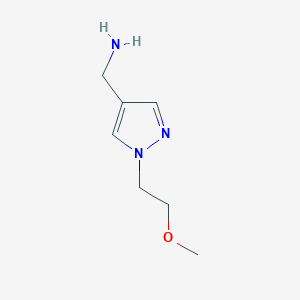
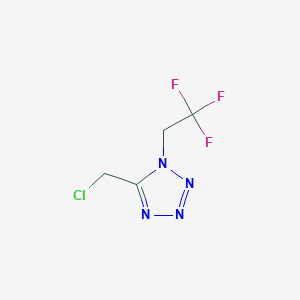
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)

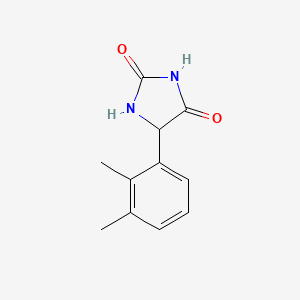
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)

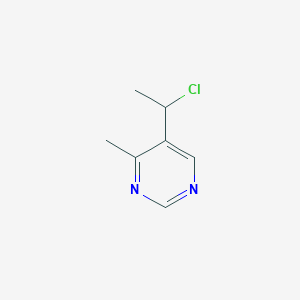
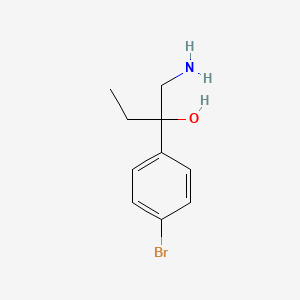
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)